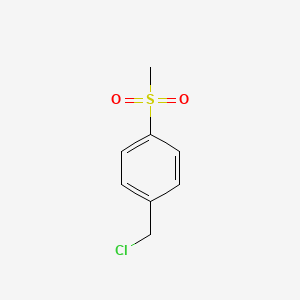

1-(Chloromethyl)-4-(methylsulfonyl)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(chloromethyl)-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPRVXKHIXWBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960924 | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-06-7, 40517-43-9 | |

| Record name | Benzene, 1-(bromomethyl)-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(chloromethyl)-4-(methylsulfonyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] Its utility stems from the presence of two reactive functional groups: the chloromethyl group, which is susceptible to nucleophilic substitution, and the methylsulfonyl group, which can influence the physicochemical properties of a molecule.[1] This document will delve into the most practical and scalable synthetic routes, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most viable methods, which will be detailed in this guide, involve either the late-stage introduction of the chloromethyl group to a pre-formed sulfone or the oxidation of a sulfide precursor already bearing the chloromethyl moiety.

Synthesis Pathway Overview

Caption: Primary synthetic routes to this compound.

Route A: Chlorination of (4-(Methylsulfonyl)phenyl)methanol

This pathway is often favored due to the commercial availability of the starting materials and the generally high yields of the individual steps. The key transformation is the conversion of a benzylic alcohol to the corresponding chloride.

Part 1: Synthesis of the Precursor, (4-(Methylsulfonyl)phenyl)methanol

The necessary precursor, (4-(methylsulfonyl)phenyl)methanol, can be readily prepared by the reduction of 4-(methylsulfonyl)phenylacetic acid.

Experimental Protocol: Reduction of 4-(Methylsulfonyl)phenylacetic acid

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

4-(Methylsulfonyl)phenylacetic acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1.5 eq)

-

-

Procedure:

-

Under a nitrogen atmosphere, 4-(methylsulfonyl)phenylacetic acid is dissolved in anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

The borane-tetrahydrofuran complex solution is added dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to 0 °C and carefully quenched by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid.

-

-

Workup and Purification:

-

The organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude (4-(methylsulfonyl)phenyl)methanol, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Part 2: Chlorination of (4-(Methylsulfonyl)phenyl)methanol

The conversion of the benzylic alcohol to the chloride is efficiently achieved using thionyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: A dry, two-necked round-bottom flask is fitted with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel.

-

Reagents:

-

(4-(Methylsulfonyl)phenyl)methanol (1.0 eq)

-

Thionyl chloride (SOCl2) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

-

-

Procedure:

-

(4-(Methylsulfonyl)phenyl)methanol is dissolved in the anhydrous solvent in the reaction flask.

-

A catalytic amount of DMF can be added to facilitate the reaction.[2]

-

Thionyl chloride is added dropwise from the dropping funnel at room temperature.[3] A mild exotherm may be observed.

-

After the addition is complete, the reaction mixture is heated to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours.[4] Reaction progress should be monitored by TLC or GC-MS.

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess thionyl chloride and the solvent are carefully removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent like dichloromethane and washed cautiously with ice-cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to afford the crude this compound.

-

The product can be purified by recrystallization from a solvent such as methanol or an ethanol/water mixture to yield a white solid.

-

Reaction Mechanism: Chlorination with Thionyl Chloride

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

Route B: Oxidation of 1-(Chloromethyl)-4-(methylthio)benzene

An alternative strategy involves the formation of the chloromethyl group prior to the oxidation of a sulfide to the target sulfone. This can be advantageous if the starting sulfide is more readily available or if the alcohol precursor in Route A is sensitive to certain reaction conditions.

Part 1: Synthesis of the Precursor, 1-(Chloromethyl)-4-(methylthio)benzene

This precursor can be synthesized from 4-methylthiophenylacetonitrile.

Experimental Protocol: Synthesis of 1-(Chloromethyl)-4-(methylthio)benzene

A detailed, multi-step procedure starting from 4-methylthiophenylacetonitrile would involve reduction of the nitrile to the corresponding amine, followed by diazotization and substitution to the alcohol, and subsequent chlorination. A more direct, though potentially lower-yielding, approach could involve the chloromethylation of thioanisole, though this can lead to isomeric mixtures. For the purpose of this guide, we will assume the availability of 1-(chloromethyl)-4-(methylthio)benzene as a starting material, as it is commercially available.[1]

Part 2: Oxidation of 1-(Chloromethyl)-4-(methylthio)benzene

The selective oxidation of the sulfide to the sulfone in the presence of the chloromethyl group is a critical step. A common and effective method utilizes hydrogen peroxide as the oxidant with a catalyst.

Experimental Protocol: Oxidation with Hydrogen Peroxide

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

-

Reagents:

-

1-(Chloromethyl)-4-(methylthio)benzene (1.0 eq)

-

Glacial Acetic Acid

-

Sodium Tungstate (Na2WO4) (catalytic amount, e.g., 0.02 eq)

-

30% Hydrogen Peroxide (H2O2) (2.2 - 2.5 eq)

-

-

Procedure:

-

1-(Chloromethyl)-4-(methylthio)benzene is dissolved in glacial acetic acid and the solution is cooled in an ice bath to approximately 5 °C.[5]

-

Sodium tungstate is added to the cooled solution.[5]

-

30% hydrogen peroxide is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress is monitored by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, the mixture is poured into a beaker of ice water, resulting in the precipitation of the product.

-

The solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude product is dried, and can be further purified by recrystallization from methanol to yield pure this compound as a white solid.[5]

-

Oxidation Pathway

Sources

- 1. 1-(Chloromethyl)-4-(methylthio)benzene | SIELC Technologies [sielc.com]

- 2. m.youtube.com [m.youtube.com]

- 3. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its strategic importance lies in its dual reactivity: the chloromethyl group serves as a versatile electrophile for introducing the methylsulfonylbenzyl moiety into various molecular scaffolds, while the methylsulfonyl group can modulate the physicochemical properties and biological activity of the parent molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and handling, and providing standardized protocols for its characterization.

Chemical Identity and Structure

Chemical Name: this compound Synonyms: 4-(Methylsulfonyl)benzyl chloride, p-(Methylsulfonyl)benzyl chloride[1] CAS Number: 40517-43-9 Molecular Formula: C₈H₉ClO₂S[1] Molecular Weight: 204.67 g/mol [1][2]

The molecular structure of this compound features a benzene ring substituted with a chloromethyl group and a methylsulfonyl group at the para position. This arrangement dictates its reactivity and physical properties.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 365 °C at 760 mmHg | [3] |

| Density | 1.287 g/cm³ | [3] |

| Flash Point | 174.5 °C | [3] |

| LogP | 2.90970 | [3] |

| Polar Surface Area | 42.52 Ų | [1] |

Experimental Protocols for Property Determination

The following section outlines standard experimental procedures for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely accepted and straightforward technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Causality: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination (Distillation Method)

Due to its high boiling point, distillation under reduced pressure is the preferred method to avoid decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a vacuum source.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

Distillation: The system is evacuated to the desired pressure, and the flask is heated. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that pressure.

Causality: The boiling point is a function of intermolecular forces. The strong dipole-dipole interactions from the sulfonyl group contribute to the high boiling point of this compound.

Solubility Assessment

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

Methodology:

-

Solvent Screening: A small, measured amount of this compound is added to a series of test tubes, each containing a different solvent (e.g., water, ethanol, acetone, toluene, dichloromethane).

-

Observation: The test tubes are agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble.

Causality: The presence of both a polar sulfonyl group and a nonpolar aromatic ring gives this compound a mixed polarity, influencing its solubility in various solvents.

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons, the chloromethyl protons, and the methyl protons of the sulfonyl group.

-

¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and alkyl groups, the S=O stretching of the sulfonyl group, and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.[1]

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials.[2] The chloromethyl group allows for facile nucleophilic substitution reactions, enabling the covalent attachment of the 4-(methylsulfonyl)benzyl moiety to target structures. The methylsulfonyl group is a well-known bioisostere for other functional groups and can enhance properties such as solubility, metabolic stability, and receptor binding affinity.

Safety and Handling

This compound is classified as an irritant and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place.[4]

GHS Hazard Statements:

References

-

PrepChem.com. Synthesis of 1-chloro-4-methylsulfonyl benzene. Available from: [Link]

-

PubChem. 1-(Chloromethyl)-4-methanesulfonylbenzene. Available from: [Link]

-

PubChem. ((Chloromethyl)sulphonyl)benzene. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-4-methyl- (CAS 104-82-5). Available from: [Link]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. Available from: [Link]

-

ChemSynthesis. 1-chloro-4-(chloromethyl)benzene. Available from: [Link]

-

Chemsrc. 4-(Methylsulfonyl)benzylchloride. Available from: [Link]

Sources

spectroscopic data for 1-(Chloromethyl)-4-(methylsulfonyl)benzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

This document provides a comprehensive technical guide on the spectroscopic characterization of this compound (CAS No: 53606-06-7), a key intermediate in pharmaceutical and materials science research. The structural integrity and purity of this compound are paramount for the success of subsequent synthetic steps. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Our approach is grounded in the principles of spectroscopic interpretation, leveraging data from analogous structures to predict and rationalize the spectral features of the target molecule. This methodology not only provides a benchmark for experimental data but also deepens the understanding of structure-property relationships.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The molecule is a para-disubstituted benzene ring, featuring an electron-withdrawing methylsulfonyl (-SO₂CH₃) group and a reactive chloromethyl (-CH₂Cl) group. Each functional group contributes characteristic signals in NMR, IR, and MS analyses, which, when taken together, provide unambiguous structural confirmation.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Molecular structure of this compound.

The following sections detail the expected spectroscopic data and provide standardized protocols for their acquisition, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic, chloromethyl, and methylsulfonyl protons.

-

Aromatic Protons (Ar-H): The para-substitution pattern will result in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing sulfonyl group are expected to be shifted significantly downfield compared to those ortho to the chloromethyl group.

-

Chloromethyl Protons (-CH₂Cl): This will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the benzylic region, shifted downfield due to the electronegativity of the adjacent chlorine atom.

-

Methylsulfonyl Protons (-SO₂CH₃): This will also be a singlet. The strong deshielding effect of the two oxygen atoms on the sulfur will cause this signal to appear further downfield than a typical methyl group attached to an aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H (ortho to -SO₂CH₃) | 7.9 - 8.1 | Doublet (d) | 2H |

| Ar-H (ortho to -CH₂Cl) | 7.5 - 7.7 | Doublet (d) | 2H |

| -CH₂Cl | 4.6 - 4.8 | Singlet (s) | 2H |

| -SO₂CH₃ | 3.0 - 3.2 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five unique carbon environments in the aromatic ring and the two aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (ipso to -SO₂CH₃) | 142 - 145 |

| Quaternary C (ipso to -CH₂Cl) | 138 - 141 |

| Aromatic CH (ortho to -CH₂Cl) | 129 - 131 |

| Aromatic CH (ortho to -SO₂CH₃) | 127 - 129 |

| -CH₂Cl | 44 - 46 |

| -SO₂CH₃ | 43 - 45 |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a line shape of <0.5 Hz for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Use a 30-degree pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

-

Co-add 1024 scans for sufficient signal intensity.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the sulfonyl group and characteristic bands from the substituted aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000 - 2850 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1165 - 1125 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

| p-Disubstitution C-H Bend (out-of-plane) | 860 - 800 | Strong |

The two strong S=O stretching bands are highly characteristic and serve as a reliable diagnostic for the presence of the sulfonyl group.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Data from the NIST Mass Spectrometry Data Center indicates the availability of GC-MS results for this compound.[1]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of this compound is 204.67 g/mol .[1] Electron Ionization (EI) should produce a molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 204 (M⁺) and m/z 206 (M+2⁺), with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways:

-

Loss of Chlorine: A common fragmentation for benzyl chlorides is the loss of the chlorine radical, leading to a stable benzylic cation. This would result in a significant peak at m/z 169.

-

Benzylic Cleavage: Cleavage of the C-S bond could lead to a fragment at m/z 125, corresponding to the chlorobenzyl cation.

-

Loss of Methyl Group: Loss of a methyl radical from the molecular ion would result in a peak at m/z 189.

-

Experimental Protocol for GC-MS

This protocol is designed for the routine analysis and identification of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup (GC):

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Instrument Setup (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

-

Analysis: Inject 1 µL of the sample solution. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a multi-step process where each technique provides complementary information.

dot digraph "Spectroscopic_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.6]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Integrated workflow for the spectroscopic confirmation of the target compound.

References

-

PubChem. 1-(Chloromethyl)-4-methanesulfonylbenzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-(chloromethyl)-4-methyl-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Royal Society of Chemistry. Supporting Informations. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

Abstract

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of various compounds of pharmaceutical and agrochemical interest. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the known properties of this compound and offers detailed, field-proven methodologies for its solubility and stability assessment. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a framework for its characterization based on the principles of physical organic chemistry and established pharmaceutical testing guidelines.

Introduction and Physicochemical Properties

This compound is a bifunctional organic compound featuring a reactive benzylic chloride and a polar methylsulfonyl group. This unique combination of functional groups makes it a versatile reagent in organic synthesis. However, these same features also dictate its solubility and stability profiles.

The presence of the polar sulfonyl group suggests some affinity for polar solvents, while the aromatic ring and the chloromethyl group contribute to its nonpolar character. The benzylic chloride moiety is known to be susceptible to nucleophilic substitution, particularly hydrolysis, which is a primary consideration for its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-(Methylsulfonyl)benzyl chloride, p-(Methylsulfonyl)benzyl chloride | PubChem[1] |

| CAS Number | 53606-06-7 | PubChem[1] |

| Molecular Formula | C₈H₉ClO₂S | PubChem[1] |

| Molecular Weight | 204.67 g/mol | PubChem[1] |

| Appearance | White to off-white solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | 190-210 °C at 11.5 Torr |

Solubility Profile: Theoretical Considerations and Experimental Protocol

A comprehensive understanding of a compound's solubility is crucial for its application in solution-phase reactions and for purification processes like crystallization.

Predicted Solubility

Due to the lack of specific experimental data, the solubility of this compound must be inferred from its structure.

-

Aqueous Solubility : The compound is expected to have low solubility in water. The nonpolar benzene ring and the chloromethyl group will likely dominate its interaction with water, despite the presence of the polar sulfonyl group.

-

Organic Solvent Solubility :

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Ethyl Acetate): It is anticipated to exhibit good solubility in these solvents due to the polarity of the sulfonyl group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is also expected in these solvents, though the reactivity of the chloromethyl group with alcohols (solvolysis) should be considered, especially at elevated temperatures.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to good solubility is predicted, driven by the aromatic ring and the overall organic nature of the molecule.

-

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2]

Rationale: This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing a true measure of solubility at a given temperature.

Protocol:

-

Preparation :

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of excess solid is crucial to ensure saturation.[2]

-

Include a range of solvents covering different polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane, and hexane).

-

-

Equilibration :

-

Phase Separation :

-

Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

-

Quantification :

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). Chromatographic techniques are widely used for the analysis of sulfonamides.[5][6]

-

Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

-

Stability Profile: Potential Degradation Pathways and Assessment

The stability of this compound is a critical factor in its storage, handling, and use in chemical synthesis. The presence of the reactive benzylic chloride is the primary determinant of its stability.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability : Benzyl chlorides are susceptible to hydrolysis, which can be accelerated by the presence of water and basic conditions, leading to the formation of the corresponding benzyl alcohol.[7][8][9] The hydrolysis of this compound would yield 4-(methylsulfonyl)benzyl alcohol. This reaction is expected to be faster in basic or neutral aqueous solutions compared to acidic conditions.

-

Thermal Stability : While sulfonyl groups are generally thermally robust, the benzylic chloride can undergo decomposition at elevated temperatures.[10][11][12] It is also known that benzyl chloride can decompose in the presence of iron or rust.[13]

-

Photostability : Aromatic sulfones can be susceptible to photodegradation.[14] Exposure to UV light may lead to the cleavage of the C-S or C-Cl bonds.

-

Chemical Incompatibility : As an alkylating agent, this compound will be incompatible with strong nucleophiles, bases, and strong oxidizing agents.[15]

Experimental Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[16][17][18] These studies are conducted under conditions more severe than accelerated stability testing.[16][19][20]

Rationale: By subjecting the compound to various stress conditions as outlined in the ICH guidelines (Q1A(R2)), we can elucidate its degradation pathways and develop stability-indicating analytical methods.[16][19]

Protocol:

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[17]

-

Stress Conditions :

-

Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH at room temperature. This reaction is often rapid, so careful monitoring is required.

-

Neutral Hydrolysis : Mix the stock solution with water and heat at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation : Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).[17]

-

Photodegradation : Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt-hours/m²).[17] A control sample should be kept in the dark.

-

-

Sample Analysis :

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility and stability characteristics. While specific experimental data is sparse, its chemical structure provides a solid basis for predicting its behavior. The compound is expected to be sparingly soluble in water but soluble in a range of common organic solvents. Its primary stability liability is the benzylic chloride, which is susceptible to hydrolysis, particularly under basic conditions.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine the solubility and stability of this compound. The data generated from these studies will be invaluable for the safe and effective use of this compound in drug discovery and development, enabling optimized reaction conditions, appropriate storage, and the development of stable formulations.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2010). International Journal of Pharmaceutics, 387(1-2), 104-107. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

-

ICH Guidelines: Stress Degradation Study. IJCRT.org. Retrieved from [Link]

-

Benzyl chloride. (2021, November 7). Sciencemadness Wiki. Retrieved from [Link]

-

Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service. Retrieved from [Link]

-

Review of Analytical Methods for Sulfonamides. (2020, February 18). Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

-

Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

-

Shake Flask Method Summary. BioAssay Systems. Retrieved from [Link]

-

1-(Chloromethyl)-4-methanesulfonylbenzene. PubChem. Retrieved from [Link]

-

Benzal chloride on hydrolysis gives. Allen. Retrieved from [Link]

- Stabilized benzyl chloride. (1951, February 20). Google Patents.

-

Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Retrieved from [Link]

-

Benzyl chloride. Wikipedia. Retrieved from [Link]

-

Which carbocation is more stable : Benzyl or Tertiary? (2016, August 1). Quora. Retrieved from [Link]

-

Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. (2025, December 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Out of chloro benzene and benzyl chloride, which one gets easily as hydrolysed by aqueous NaOH, and why? (2018, June 11). Quora. Retrieved from [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019, November 28). Organic Process Research & Development. Retrieved from [Link]

-

Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). RSC Medicinal Chemistry, 11(10), 1185-1193. Retrieved from [Link]

-

((Chloromethyl)sulphonyl)benzene. PubChem. Retrieved from [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). Molecules. Retrieved from [Link]

-

Chemical Properties of Benzene, 1-(chloromethyl)-4-methyl- (CAS 104-82-5). Cheméo. Retrieved from [Link]

-

Photodegradation of sulcotrione in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. (2007). Water Research, 41(8), 1781-1789. Retrieved from [Link]

Sources

- 1. 1-(Chloromethyl)-4-methanesulfonylbenzene | C8H9ClO2S | CID 123530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ymerdigital.com [ymerdigital.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 12. benchchem.com [benchchem.com]

- 13. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]

- 14. Photodegradation of sulcotrione in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. youtube.com [youtube.com]

- 20. ijcrt.org [ijcrt.org]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to 1-(Chloromethyl)-4-(methylsulfonyl)benzene for Drug Development Professionals

This compound is a bifunctional reagent of significant interest in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic chloride and an electron-withdrawing methylsulfonyl group, makes it a valuable intermediate for introducing the 4-(methylsulfonyl)benzyl moiety into target molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical use in research and drug development.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, often starting from more readily available precursors. A common route involves the chloromethylation of a benzene derivative.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the reaction of a suitable precursor with a chloromethylating agent. For instance, a related synthesis of 1-chloro-4-methylsulfonyl benzene starts with chlorobenzene and methanesulfonyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1] The resulting intermediate can then be further functionalized.

Step-by-step methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a reflux condenser is charged with chlorobenzene and anhydrous aluminum chloride.

-

Addition of Reagent: Methanesulfonyl chloride is added to the mixture.

-

Reaction Conditions: The mixture is heated (e.g., on a steam bath) with stirring for several hours to drive the reaction to completion.[1]

-

Quenching and Extraction: The reaction mixture is cooled and then carefully poured into a mixture of ice and water. The product is extracted into an organic solvent such as methylene chloride.[1]

-

Isolation and Purification: The organic layer is separated, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the desired compound.[1]

Caption: A generalized workflow for the synthesis of a sulfonylbenzene derivative.

Purification and Quality Control

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method. The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified solid is also a key indicator of purity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂S | PubChem[2] |

| Molecular Weight | 204.67 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| CAS Number | 40517-43-9 | PubChem[2] |

Spectroscopic Data:

-

Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, such as the sulfonyl group (S=O stretching) and the C-Cl bond.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chloromethyl group, which is an excellent electrophile. The presence of the strongly electron-withdrawing methylsulfonyl group at the para position significantly enhances the reactivity of the benzylic chloride towards nucleophilic substitution. This is due to the stabilization of the partial positive charge that develops on the benzylic carbon in the transition state of an SN2 reaction, or the full positive charge in the case of an SN1-like mechanism.

This enhanced reactivity allows for facile reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a versatile reagent for introducing the 4-(methylsulfonyl)benzyl moiety.

Caption: A simplified representation of a nucleophilic substitution reaction.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. The methylsulfonyl group can act as a bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Its utility is demonstrated in various patents for the synthesis of complex heterocyclic molecules with potential therapeutic applications. For example, it can be used as a starting material in the synthesis of piperazine derivatives, which are a common scaffold in many drug molecules.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may be fatal if inhaled. It is also suspected of causing cancer.

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety goggles and face shield), and respiratory protection.[5]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. It is sensitive to heat and moisture.

Conclusion

This compound is a highly valuable and versatile reagent in the field of drug discovery and development. Its well-defined reactivity, driven by the interplay of the chloromethyl and methylsulfonyl groups, allows for its strategic incorporation into a wide array of molecular scaffolds. A thorough understanding of its synthesis, properties, and handling is crucial for its safe and effective use in the laboratory.

References

-

PrepChem.com. Synthesis of 1-chloro-4-methylsulfonyl benzene. [Link]

-

PubChem. 1-(Chloromethyl)-4-methanesulfonylbenzene. [Link]

- Google Patents. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-(Chloromethyl)-4-methanesulfonylbenzene | C8H9ClO2S | CID 123530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Chloromethyl)-2-(methylsulfonyl)benzene 168551-51-7 [sigmaaldrich.com]

- 4. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]

- 5. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Toxicological Profile of 1-(Chloromethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(Chloromethyl)-4-(methylsulfonyl)benzene is a substituted aromatic compound with potential applications in chemical synthesis and pharmaceutical development. A comprehensive understanding of its toxicological profile is paramount for ensuring occupational safety and for the risk assessment of any potential downstream applications. This technical guide provides a detailed analysis of the known and anticipated toxicological properties of this compound. Due to a scarcity of direct toxicological studies on this specific molecule, this guide employs a structure-activity relationship (SAR) approach, drawing heavily on data from structurally related compounds, most notably benzyl chloride, to infer potential hazards. The guide covers anticipated acute toxicity, skin and eye irritation, genotoxicity, and carcinogenicity, and outlines the necessary experimental protocols for a thorough toxicological evaluation.

Introduction and Chemical Identity

This compound, also known as 4-(methylsulfonyl)benzyl chloride, is an organic compound featuring a benzene ring substituted with a chloromethyl group and a methylsulfonyl group at the para position.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Methylsulfonyl)benzyl chloride |

| CAS Number | 53606-06-7 |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Chemical Structure |

Source: PubChem CID 123530

The toxicological profile of this compound is not well-documented in publicly available literature. However, its structure contains two key functional groups that inform a predictive toxicological assessment: the chloromethyl group attached to a benzene ring, and the methylsulfonylbenzene moiety. The chloromethyl group is a known reactive functional group, and its presence in the form of a benzyl chloride derivative is of primary toxicological concern.

Hazard Identification and Classification

Based on aggregated information from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Source: PubChem CID 123530.[1]

It is important to note that these classifications are based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive toxicological studies. A safety data sheet for the brominated analog, 1-(Bromomethyl)-4-(methylsulfonyl)benzene, also indicates that it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[2][3]

In-depth Toxicological Analysis by Structural Analogy

Given the limited direct data, a detailed toxicological assessment necessitates the examination of structurally related compounds. Benzyl chloride (CAS No. 100-44-7) serves as a critical surrogate for understanding the potential hazards associated with the chloromethyl group of this compound.

Acute Toxicity

While no specific LD50 or LC50 data are available for this compound, the GHS classifications suggest a potential for significant local tissue damage upon contact. For the related compound benzoyl chloride, oral LD50 values in rats range from 1900 to 3619 mg/kg bw, and the 4-hour inhalation LC50 in rats is between 1.45 and 1.98 mg/L, classifying it as harmful if swallowed or inhaled.[4] Benzyl chloride is also known to be a potent lachrymator and is irritating to the skin, eyes, nose, and throat.[5]

Skin and Eye Irritation/Corrosion

The classification of this compound as causing severe skin burns and eye damage is consistent with the properties of many benzyl chlorides.[1] Benzyl chloride itself is a lachrymator and is very irritating to the skin.[6] Upon contact with mucous membranes, the hydrolysis of the chloromethyl group can produce hydrochloric acid, leading to chemical burns.[6] Therefore, it is prudent to handle this compound as a corrosive substance.

Genotoxicity

The genotoxic potential of this compound is a significant concern due to the presence of the alkylating chloromethyl group. Benzyl chloride has demonstrated evidence of mutagenicity in various test systems.[5] While in vitro genotoxicity studies for benzyl chloride have produced mixed results (negative or weakly positive), its carcinogenic activity in animals suggests a genotoxic mechanism may be at play.[7]

A critical assay for assessing mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the potential of a substance to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.

Methodology:

-

Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: The test should be conducted with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.

-

-

Dose Levels: At least five different analyzable concentrations of the test substance should be used, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 5 µl/plate.

-

Controls: Positive and negative (solvent or vehicle) controls must be included in each experiment.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Carcinogenicity

There are no carcinogenicity studies available for this compound. However, benzyl chloride is classified as a substance that may be carcinogenic to humans.[8] Studies in animals have shown that benzyl chloride can cause tumors at multiple sites.[5][7] The International Agency for Research on Cancer (IARC) has not classified this compound, but given the data on benzyl chloride, a carcinogenic potential cannot be ruled out and should be assumed until data prove otherwise.

Reproductive and Developmental Toxicity

The Role of the Methylsulfonylbenzene Moiety

The methylsulfonylbenzene portion of the molecule is generally considered to be less reactive than the benzyl chloride group. Sulfones are a class of organosulfur compounds that are often polar and can be water-soluble.[9] While some sulfonamides have been shown to have biological activity, the toxicological profile of the methylsulfonylbenzene group itself is not as well-defined as that of benzyl chloride.[10][11] A case report of poisoning with 4-methylsulfonyl-benzonitrile described toxic encephalopathy and peripheral neuropathy, suggesting that the methylsulfonylbenzene moiety could contribute to neurotoxicity, although the nitrile group in this case is a significant confounding factor.[12]

Gaps in Knowledge and Recommendations for Future Research

The toxicological profile of this compound is largely incomplete. To adequately characterize its potential hazards, the following studies are recommended:

-

Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.

-

Skin and Eye Irritation/Corrosion: In vitro and/or in vivo studies to confirm the GHS classifications.

-

Genotoxicity: A battery of in vitro and in vivo tests, including the Ames test, a mammalian cell gene mutation assay, and an in vivo micronucleus assay.

-

Repeated Dose Toxicity: 28-day or 90-day repeated dose studies via the most relevant route of exposure to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity: A two-year bioassay in rodents if the genotoxicity results are positive or if there is a high potential for long-term human exposure.

-

Reproductive and Developmental Toxicity: Screening studies to assess the potential for effects on fertility and fetal development.

Conclusion

In the absence of direct experimental data, this compound should be handled with significant caution. The presence of the chloromethyl group on the benzene ring strongly suggests that this compound is likely to be a skin and eye irritant/corrosive, a potential mutagen, and a possible carcinogen, analogous to benzyl chloride. Professionals handling this substance should employ stringent safety measures, including the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. This technical guide underscores the critical need for comprehensive toxicological testing to establish a definitive safety profile for this compound.

References

- BENZYL CHLORIDE CAS N°: 100-44-7. (n.d.). OECD SIDS.

- Benzoyl chloride: Human health tier II assessment. (2014, November 27). Australian Government Department of Health.

-

This compound. PubChem. Retrieved from [Link]

- Benzyl chloride 5155 Draft 2-10 revise.doc. (n.d.).

- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). OECD SIDS.

- Safety data sheet for 4-(Methylsulfonyl)benzyl bromide. (2013, July 2). Santa Cruz Biotechnology.

- Screening Assessment for the Challenge Benzene, (chloromethyl)- (Benzyl chloride). (n.d.). Canada.ca.

- SAFETY DATA SHEET for 4-(Methylsulfonyl)benzenesulfonyl chloride. (2024, March 30). Fisher Scientific.

- 1-(Bromomethyl)-4-(methylsulfonyl)benzene Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET for 4-Methylsulphonylbenzyl bromide, tech. (n.d.). Fisher Scientific.

- 4-Methylbenzylsulfonyl chloride 96 51419-59-1. (n.d.). Sigma-Aldrich.

- Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Material Safety Data Sheet for 1-(Bromomethyl)-4-(methylsulfonyl)benzene. (n.d.). ACCELA CHEMBIO INC.

- PROSTAGLANDIN EP4 RECEPTOR ANTAGONIST COMPOUNDS. (n.d.).

- The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Developm. (n.d.). Benchchem.

- Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. (n.d.). PMC.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.

- Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. (n.d.). NIH.

- Substituted benzyl alcohol chlorinations. (n.d.).

- Safrole. (n.d.). Wikipedia.

- Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. (n.d.).

- Benzyl chloride. (n.d.). Wikipedia.

- Benzoyl chloride. (n.d.). Wikipedia.

- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Benzene. (n.d.). NCBI - NIH.

- HEALTH EFFECTS - Toxicological Profile for Benzene. (n.d.). NCBI Bookshelf - NIH.

- Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. (n.d.). MDPI.

- Toxicity-related changes in benzene metabolism in vivo. (n.d.). PubMed.

- Do Sulfonamides Interact with Arom

- Sulfolane. (n.d.). Wikipedia.

- Toxicological Profile for Benzene, Draft for Public Comment. (n.d.). Agency for Toxic Substances and Disease Registry.

- Top 74 Toxicology in Vitro papers published in 1998. (n.d.). SciSpace.

Sources

- 1. Benzyl chloride (100-44-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. fishersci.ca [fishersci.ca]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. dir.ca.gov [dir.ca.gov]

- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. canada.ca [canada.ca]

- 9. Sulfolane - Wikipedia [en.wikipedia.org]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genesis of a Key Synthetic Building Block: A Historical and Technical Guide to 1-(Chloromethyl)-4-(methylsulfonyl)benzene

For Immediate Release

This technical guide provides an in-depth historical and scientific exploration of the discovery and synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene, a pivotal intermediate in the development of pharmaceuticals and advanced materials. Geared towards researchers, scientists, and drug development professionals, this document elucidates the scientific journey, from the foundational chemistry to the specific synthetic methodologies that led to the emergence of this versatile compound.

The Preceding Chemical Landscape: The Rise of Sulfones and Benzyl Halides

The story of this compound is rooted in two significant streams of organic chemistry that flourished in the mid-20th century: the chemistry of sulfones and the reactions of benzylic halides. The robust nature of the sulfone group, with its strong electron-withdrawing capabilities and oxidative stability, made it an attractive moiety for medicinal chemists seeking to modulate the electronic and physical properties of molecules. Concurrently, the reactivity of benzylic halides, such as benzyl chloride, as effective alkylating agents was well-established, providing a reliable method for introducing a benzyl group into a variety of structures. The convergence of these two areas of chemical science set the stage for the synthesis of molecules combining both functionalities.

The Emergence of a Versatile Intermediate: The First Synthesis of this compound

While a singular, seminal publication heralding the "discovery" of this compound is not readily apparent in the digitized chemical literature of the mid-20th century, its appearance in scientific publications by the 1970s indicates its synthesis and utility were established within the chemical community. A notable, albeit indirect, early reference appears in the Journal of Organic Chemistry in 1975, which lists the CAS number for the bromo analog, α-bromo-p-methylsulfonyltoluene (CAS 53606-06-7). This strongly suggests that the synthesis of this class of compounds had been accomplished and they were in use as chemical intermediates.

The initial synthesis of this compound was likely achieved through a multi-step process, building upon well-understood reactions of the time. A plausible and logical synthetic pathway, based on the established chemistry of the era, would involve the preparation of a key precursor, p-tolyl methyl sulfone, followed by the introduction of the chloromethyl group.

Synthesis of the Precursor: p-Tolyl Methyl Sulfone

The synthesis of p-tolyl methyl sulfone (also known as 4-methylsulfonyl methylbenzene) is a critical first stage. Several methods have been developed for its preparation, with the most common historically relying on the manipulation of p-toluenesulfonyl chloride, a widely available and relatively inexpensive starting material.

One established route involves the reduction of p-toluenesulfonyl chloride to sodium p-toluenesulfinate, followed by methylation.

Experimental Protocol: Synthesis of p-Tolyl Methyl Sulfone from p-Toluenesulfonyl Chloride

-

Reduction of p-Toluenesulfonyl Chloride: In a reaction vessel, p-toluenesulfonyl chloride is treated with a reducing agent, such as sodium sulfite, in an aqueous solution. The reaction is typically carried out under basic conditions, often using sodium bicarbonate, to neutralize the acidic byproducts. Careful control of the reaction temperature is necessary to ensure complete reduction and minimize side reactions.

-

Methylation of Sodium p-Toluenesulfinate: The resulting sodium p-toluenesulfinate is then methylated. Historically, dimethyl sulfate was a common methylating agent. However, due to its high toxicity, alternative and safer methylating agents like methyl chloride are now preferred in industrial settings. The reaction is carried out in a suitable solvent, and the product, p-tolyl methyl sulfone, is isolated by filtration and can be further purified by recrystallization.

An alternative pathway to p-tolyl methyl sulfone involves the oxidation of p-tolyl methyl sulfide.

Experimental Protocol: Synthesis of p-Tolyl Methyl Sulfone via Oxidation

-

Preparation of p-Tolyl Methyl Sulfide: p-Thiocresol is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield p-tolyl methyl sulfide.

-

Oxidation to the Sulfone: The sulfide is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction is typically carried out in a suitable solvent, such as acetic acid, and often requires heating to proceed at a reasonable rate. The product, p-tolyl methyl sulfone, is then isolated and purified.[1]

Table 1: Physicochemical Properties of p-Tolyl Methyl Sulfone

| Property | Value |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Melting Point | 86-88 °C |

| Boiling Point | 311.7 °C |

| Appearance | White crystalline solid |

| CAS Number | 3185-99-7 |

Chlorination of p-Tolyl Methyl Sulfone: The Final Step

With p-tolyl methyl sulfone in hand, the final and crucial step is the introduction of the chloromethyl group at the benzylic position. This transformation is a benzylic halogenation, a reaction that typically proceeds via a free-radical mechanism.

Experimental Protocol: Free-Radical Chlorination of p-Tolyl Methyl Sulfone

-

Reaction Setup: p-Tolyl methyl sulfone is dissolved in a suitable inert solvent, such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.

-

Chlorination: A chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added to the reaction mixture. The reaction is then initiated by heating or by irradiation with UV light, which promotes the homolytic cleavage of the initiator and the chlorinating agent, starting the radical chain reaction.

-

Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield this compound.

Figure 1: Plausible synthetic workflow for this compound.

The Scientific Significance and Subsequent Impact

The development of a reliable synthesis for this compound provided the scientific community with a valuable and versatile building block. The presence of two distinct reactive sites—the electrophilic chloromethyl group and the aromatic ring activated by the sulfonyl group—allows for a wide range of subsequent chemical transformations.

The chloromethyl group is susceptible to nucleophilic substitution, enabling the facile introduction of the 4-(methylsulfonyl)benzyl moiety into various molecular scaffolds. This has been extensively utilized in the synthesis of numerous pharmaceutical agents, where the sulfone group can act as a key pharmacophore, influencing drug-target interactions and improving pharmacokinetic properties.

The aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, allowing for the construction of more complex and highly functionalized molecules. This has made this compound a cornerstone in the synthesis of agrochemicals, dyes, and specialty polymers.

Conclusion

The discovery and development of this compound represent a quiet but significant advancement in synthetic organic chemistry. While its initial synthesis may not have been a singular, celebrated event, its emergence from the confluence of established chemical principles has provided a powerful tool for chemists across various disciplines. Its continued use in both academic research and industrial applications is a testament to its enduring utility and the ingenuity of the chemists who first explored its synthesis and reactivity. This guide serves to illuminate the historical context and provide a practical understanding of the synthesis of this important chemical intermediate.

References

- Journal of Organic Chemistry. 1975, 40 (25), pp 3778–3780. (This article provides a key historical marker for the existence of the bromo-analog of the target compound).

- Various patents and publications describing the synthesis of p-tolyl methyl sulfone, including CN101659635A and CN105566181A.

- General literature on free-radical halogen

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]

Sources

A Theoretical and Computational Scrutiny of 1-(Chloromethyl)-4-(methylsulfonyl)benzene: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(Chloromethyl)-4-(methylsulfonyl)benzene, a compound of interest in medicinal chemistry and drug development. In the absence of extensive published computational studies on this specific molecule, we present a validated methodological approach, drawing parallels from detailed density functional theory (DFT) studies on analogous structures, such as 1-(chloromethyl)-4-fluorobenzene. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to predict the structural, electronic, and spectroscopic properties of this compound, thereby accelerating its potential therapeutic applications.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the molecular formula C₈H₉ClO₂S, is a substituted toluene derivative featuring both a chloromethyl and a methylsulfonyl group.[1] These functional groups impart a unique combination of reactivity and polarity to the molecule, making it a valuable synthon in the design of novel therapeutic agents. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the covalent modification of biological targets, while the methylsulfonyl group can engage in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.

Understanding the three-dimensional structure, electronic landscape, and vibrational characteristics of this molecule is paramount for predicting its behavior in a biological system. Computational chemistry provides a powerful and cost-effective avenue to elucidate these properties, offering insights that can guide rational drug design and lead optimization.

Core Computational Methodologies: A Primer

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.